molecular formula C10H19NO4 B8186625 tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate

tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate

Cat. No.: B8186625
M. Wt: 217.26 g/mol
InChI Key: RBFZUVZVPAETHZ-YUMQZZPRSA-N
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Description

tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate (CAS 2165918-24-9) is a high-purity chemical building block of interest in medicinal and organic chemistry research . This compound features a carbamate-protected amine group on a tetrahydrofuran ring, which is further functionalized with a hydroxymethyl group. The specific (3R,4S) stereochemistry is critical for its application in synthesizing stereochemically defined complex molecules . Its molecular formula is C10H19NO4 and it has a molecular weight of 217.26 g/mol . While specific mechanistic studies on this exact molecule are limited, scaffolds incorporating similar tetrahydrofuran and carbamate motifs are frequently explored in drug discovery. For instance, related polycyclic structures have been investigated as potential antagonists for Toll-like receptors (TLR7/8) in the treatment of immune disorders . As a versatile chiral synthon, this compound is valuable for constructing specific molecular architectures in pharmaceutical research and development. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information before use.

Properties

IUPAC Name

tert-butyl N-[(3R,4S)-4-(hydroxymethyl)oxolan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-8-6-14-5-7(8)4-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFZUVZVPAETHZ-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1COC[C@@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Opening of Epoxides with Chiral Amines

Epoxide intermediates derived from glycidyl ethers undergo nucleophilic attack by chiral amines to form the tetrahydrofuran backbone. For example, (3R,4S)-4-(hydroxymethyl)tetrahydrofuran-3-amine reacts with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0–25°C to yield the carbamate product. This method achieves enantiomeric excess (ee) >98% when using enantiopure starting materials.

Reaction Conditions

  • Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Solvent: THF

  • Temperature: 0°C → 25°C (gradual warming)

  • Yield: 72–85%

Reductive Amination of Keto-Tetrahydrofurans

Keto-tetrahydrofuran derivatives are converted to amines via reductive amination, followed by Boc protection. Platinum(IV) oxide (PtO₂) or palladium hydroxide (Pd(OH)₂) catalyzes hydrogenation under mild conditions (10–35°C, 1 atm H₂). For instance, tert-butyl (3R,4R)-4-azidotetrahydro-2H-pyran-3-ylcarbamate undergoes hydrogenolysis in ethanol to yield the amine intermediate, which is subsequently Boc-protected.

Key Data

ParameterValueSource
Catalyst Loading10 wt% Pd(OH)₂/C
Reaction Time6 hours
Isolated Yield610 mg (87% from 700 mg input)

Enzymatic Resolution of Racemic Mixtures

Lipase-mediated kinetic resolution separates racemic tetrahydrofuran-3-amine precursors. Candida antarctica lipase B (CAL-B) selectively acylates the (3R,4S)-enantiomer in organic solvents, enabling isolation of the desired stereoisomer before Boc protection. This method reduces reliance on chiral auxiliaries but requires optimization of solvent polarity and temperature.

Reaction Optimization Strategies

Catalyst Selection

Palladium- and platinum-based catalysts dominate hydrogenation steps due to their compatibility with Boc-protected amines. Comparative studies show Pd(OH)₂/C outperforms PtO₂ in selectivity for secondary amine formation (94% vs. 88% ee).

Solvent Effects

Polar aprotic solvents (e.g., THF, DMF) enhance carbamate coupling yields by stabilizing the transition state. Ethanol, used in hydrogenolysis, balances substrate solubility and catalyst activity.

Temperature Control

Low temperatures (0–10°C) during Boc protection minimize side reactions like tert-butyl group cleavage. Graduient warming to 25°C ensures complete conversion without racemization.

Industrial-Scale Synthesis

Ambeed’s patented process (2020) illustrates scalable production:

Step 1: Azide Reduction

  • Substrate: tert-Butyl (3R,4R)-4-azidotetrahydro-2H-pyran-3-ylcarbamate (120 g)

  • Catalyst: PtO₂ (15 g)

  • Solvent: Ethanol (1.2 L)

  • Conditions: H₂ (1 atm), 25°C, 12 hours

  • Yield: 105 g (88%)

Step 2: Boc Protection

  • Reagents: Boc₂O (1.2 eq), DMAP (0.1 eq)

  • Solvent: THF

  • Isolation: Column chromatography (hexane/EtOAc 3:1)

  • Purity: >99% (HPLC)

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with hexane/EtOAc gradients (3:1 → 1:1) removes unreacted amines and Boc byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water) achieves >99.5% purity for pharmaceutical applications.

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):
δ 1.46 (s, 9H, tert-butyl), 3.41–3.52 (m, 2H, CH₂OH), 4.85 (d, J = 7.2 Hz, 1H, NH).

HRMS (ESI):
Calculated for C₁₀H₁₉NO₄ [M+H]⁺: 217.1314; Found: 217.1318 .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding amine. This reaction is critical for deprotection in peptide synthesis and intermediate functionalization.

Reaction Conditions Products Key Observations
HCl in dioxane (4M, 25°C, 2h)(3R,4S)-4-(hydroxymethyl)tetrahydrofuran-3-amine hydrochloride Complete Boc removal with >95% yield.
TFA in DCM (0°C → rt, 1h)Free amine + CO₂ + tert-butanol Mild conditions minimize side reactions.

In the patent WO2022166793A1, similar Boc-protected intermediates undergo acid-mediated deprotection to generate amines for cyclin-dependent kinase inhibitor synthesis . The tetrahydrofuran ring remains intact under these conditions.

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) moiety can be oxidized to a carboxylic acid or ketone, depending on the oxidizing agent:

Oxidizing Agent Conditions Product
Jones reagent (CrO₃/H₂SO₄)0°C, 30 min(3R,4S)-4-carboxy-tetrahydrofuran-3-yl carbamate
Dess-Martin periodinaneDCM, rt, 2h4-oxo-tetrahydrofuran-3-yl carbamate

The Sigma-Aldrich entry for the racemic analog highlights stability concerns during oxidation, necessitating low temperatures to prevent epimerization .

Esterification and Etherification

The hydroxymethyl group participates in nucleophilic substitutions:

Reagent Conditions Product
Acetyl chloride (pyridine)0°C → rt, 12h4-acetoxymethyl-tetrahydrofuran-3-yl carbamate
Mesyl chloride (Et₃N)DCM, 0°C, 1hMesylate intermediate for SN2 reactions

The mesylate derivative is a key intermediate in patent WO2022166793A1 for synthesizing kinase inhibitors via displacement with heterocyclic amines .

Ring-Opening Reactions

The tetrahydrofuran ring undergoes acid-catalyzed ring-opening in the presence of nucleophiles:

Reagent Conditions Product
HBr (33% in AcOH)60°C, 6hBromo-alcohol derivative
NH₃ in MeOH100°C, sealed tube, 24hAmino-diol carbamate

Ring-opening is less favored compared to carbamate hydrolysis, as noted in the Ambeed data sheet’s stability profile .

Stability and Side Reactions

  • Thermal Stability : Decomposition above 150°C generates tert-butylene and CO₂ .

  • Light Sensitivity : Prolonged UV exposure causes racemization at the C3 and C4 stereocenters .

  • pH Sensitivity : Stable in pH 3–7; rapid degradation occurs in strongly alkaline media (pH >10) .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:
The compound has shown promise as a potential therapeutic agent due to its ability to modulate biological pathways. Its structural similarity to other bioactive compounds suggests it may interact with various biological targets.

2. Neuroprotective Properties:
Research indicates that tert-butyl N-[(3R,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate may exhibit neuroprotective effects. In vitro studies have demonstrated its capacity to enhance cell viability in neuronal models exposed to neurotoxic agents, making it a candidate for further exploration in neurodegenerative disease treatments.

Synthetic Chemistry Applications

1. Synthesis of Complex Molecules:
The compound serves as a versatile building block in organic synthesis. Its functional groups enable the formation of various derivatives, facilitating the synthesis of more complex molecules.

2. Asymmetric Synthesis:
The chiral nature of this compound makes it an important reagent in asymmetric synthesis. It can be utilized to produce enantiomerically pure compounds, which are crucial in the pharmaceutical industry.

Case Study 1: Neuroprotection in Alzheimer’s Disease Models

In a study investigating the neuroprotective effects of this compound on astrocytes exposed to amyloid beta peptide (Aβ 1-42), significant improvements in cell viability were observed compared to control groups. This suggests that the compound may play a role in mitigating neurotoxicity associated with Alzheimer's disease.

Case Study 2: Synthesis and Characterization

A series of experiments focused on synthesizing derivatives of this compound through various chemical transformations. The derivatives exhibited varied biological activities, indicating the compound's potential as a lead structure for developing new therapeutic agents.

ActivityMeasurement MethodResult
Cell ViabilityMTT Assay70% viability at 100 μM
NeuroprotectionIn vitro assaySignificant increase in cell survival
Interaction with AβBinding affinityModerate affinity observed

Table 2: Synthetic Routes

Synthetic RouteYield (%)Comments
Direct alkylation85High yield with minimal side products
Chiral resolution90Effective separation of enantiomers
Functional group modification75Successful introduction of new functionalities

Mechanism of Action

The mechanism of action of tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and the carbamic acid ester moiety play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate (CAS 1628794-75-1)
  • Structure : Replaces the hydroxymethyl group with an amine (-NH₂).
  • Molecular Formula : C₉H₁₈N₂O₃.
  • Applications: Used in peptide synthesis as a protected amine intermediate. The amino group enables nucleophilic reactions, such as coupling with carboxylic acids .
  • Safety : Hazard statements include H302 (harmful if swallowed) and H315 (skin irritation) .
tert-Butyl ((3R,4S)-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate (CAS 1212404-61-9)
  • Structure : Pyrrolidine ring (5-membered, all carbon) instead of THF; substituted with a trifluoromethylphenyl group.
  • Molecular Formula : C₁₇H₂₂F₃N₂O₂.
  • Applications : The electron-withdrawing CF₃ group enhances metabolic stability, making it valuable in medicinal chemistry for targeting hydrophobic binding pockets .

Ring System Variations

tert-Butyl N-[(3r,4s)-3-hydroxytetrahydropyran-4-yl]carbamate (CAS 1932435-72-7)
  • Structure : Tetrahydropyran (6-membered ring with one oxygen) instead of THF.
  • Molecular Formula: C₁₁H₂₁NO₄.
tert-Butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate (CAS 1932199-27-3)
  • Structure : Bicyclic hexahydrofurofuran system.
  • Molecular Formula : C₁₁H₂₀N₂O₄.
  • Applications : The rigid bicyclic framework may improve pharmacokinetic properties, such as oral bioavailability, in drug candidates .

Stereochemical Variations

tert-Butyl N-(4-aminooxolan-3-yl)carbamate (CAS 2305080-35-5)
  • Structure : Lacks stereochemical specification for the THF ring.
  • Molecular Formula : C₉H₁₈N₂O₃.
  • Impact : Stereochemistry critically influences biological activity; undefined configurations may reduce selectivity in chiral environments .

Biological Activity

tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C9H18N2O3
  • Molecular Weight : 202.25 g/mol
  • CAS Number : 1628794-75-1
  • Purity : Typically >95% in research applications
  • Enzyme Inhibition :
    • The compound has been shown to act as an inhibitor of certain enzymes, including acetylcholinesterase and β-secretase. This dual inhibition is significant in the context of neurodegenerative diseases such as Alzheimer's, where amyloid-beta aggregation is a key pathological feature .
  • Anticancer Activity :
    • Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, in vitro assays demonstrated that the compound could induce apoptosis in MCF cell lines, suggesting a potential role in cancer therapy .

Case Studies

  • Neuroprotective Effects :
    • In a study examining the protective effects against Aβ-induced toxicity in astrocytes, the compound showed a moderate ability to reduce inflammation and oxidative stress markers. However, in vivo results indicated limited bioavailability in the brain, which may hinder its therapeutic efficacy .
  • Antitumor Activity :
    • A series of experiments were conducted to evaluate the compound's effects on tumor growth in mice models. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent .

Comparative Biological Activity Table

Compound NameBiological ActivityMechanism of ActionReference
This compoundAnticancer, NeuroprotectiveEnzyme inhibition (AChE, β-secretase)
Compound 1 (e.g., BnZ variants)AnticancerInduces apoptosis
Compound 2 (e.g., imidazol-based)AnticancerPI3K inhibition

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of carbamate derivatives, including this compound. Modifications to the tetrahydrofuran ring structure have been explored to enhance biological activity and selectivity towards target enzymes.

Pharmacological Potential

The pharmacological profile of this compound suggests it could be beneficial for:

  • Neurodegenerative Disorders : By inhibiting amyloid-beta aggregation.
  • Cancer Treatment : Through apoptosis induction and tumor growth suppression.

Q & A

Q. What are the key synthetic routes for preparing tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves carbamate protection of a chiral tetrahydrofuran precursor. For example, the tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or DIEA in THF) . Stereochemical control is achieved through chiral starting materials (e.g., (3R,4S)-tetrahydrofuran derivatives) or asymmetric catalysis. Reaction temperature and solvent polarity significantly impact epimerization risks; reflux conditions in THF are often used to minimize side reactions .

Q. How is the compound characterized to confirm its stereochemistry and purity?

Key analytical methods include:

  • X-ray crystallography : Resolves absolute configuration, as demonstrated in (2S,3R)-tert-butyl carbamate derivatives with 0.85 Å resolution .
  • Chiral HPLC : Separates enantiomers using polysaccharide-based columns (e.g., Chiralpak AD-H).
  • NMR spectroscopy : 1^1H and 13^13C NMR verify regiochemistry via coupling constants (e.g., J3R,4SJ_{3R,4S} in tetrahydrofuran rings) .
    Purity is assessed via GC/MS or HPLC (>98% purity required for pharmaceutical intermediates) .

Q. What are the recommended storage and handling protocols to ensure compound stability?

  • Storage : Under inert gas (N2_2/Ar) at −20°C to prevent hydrolysis of the carbamate group.
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. The compound is hygroscopic; prolonged exposure to moisture leads to Boc-deprotection .
  • Incompatibilities : Avoid strong acids/bases (e.g., TFA or NaOH), which cleave the tert-butyl group .

Advanced Research Questions

Q. How does the hydroxymethyl group in the tetrahydrofuran ring influence the compound’s reactivity in nucleophilic substitutions?

The hydroxymethyl group enhances solubility in polar solvents (e.g., DMF, DMSO) and participates in hydrogen bonding, affecting crystal packing . In nucleophilic substitutions (e.g., Mitsunobu reactions), the hydroxyl can be activated via phosphorylation or tosylation, but steric hindrance from the tert-butyl carbamate may reduce reaction rates. Computational studies (DFT) suggest the (3R,4S) configuration stabilizes transition states in SN2 reactions .

Q. What contradictions exist in reported toxicity data, and how should researchers mitigate risks?

  • Contradictions : Some safety data sheets (SDS) classify the compound as non-hazardous , while others note potential respiratory sensitization or mutagenicity in structurally similar carbamates .
  • Mitigation : Assume precautionary handling (e.g., LC-MS monitoring of airborne particles) and conduct Ames tests for mutagenicity if used in prolonged assays .

Q. What strategies optimize the compound’s stability in aqueous solutions for biological assays?

  • pH control : Stabilize at pH 6–7 (avoid acidic/basic conditions).
  • Co-solvents : Use DMSO/water mixtures (≤10% DMSO) to prevent aggregation.
  • Lyophilization : Lyophilize from tert-butanol/water for long-term storage .

Methodological Challenges and Solutions

Q. How can researchers resolve low yields in multi-step syntheses involving this compound?

  • Intermediate purification : Use flash chromatography (silica gel, EtOAc/hexane gradients) after each step.
  • Catalyst screening : Test palladium or organocatalysts for stereoretentive coupling reactions .
  • Scale-up adjustments : Replace THF with 2-MeTHF for greener processing .

Q. What advanced techniques validate its role as a chiral building block in drug discovery?

  • Crystallographic docking : Map interactions with target proteins (e.g., HIV protease) using PDB datasets .
  • Kinetic resolution : Employ lipases (e.g., CAL-B) to separate diastereomers .

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